N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide
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Description
N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide is a useful research compound. Its molecular formula is C13H11N3O4S and its molecular weight is 305.31. The purity is usually 95%.
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Scientific Research Applications
Mercury Ion Detection
A study by Hussain et al. (2017) demonstrated the synthesis of three novel derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH), which were used to develop a sensitive and selective sensor for mercury (Hg2+) ions. The derivatives were characterized using spectroscopic techniques and applied to the selective measurement of Hg2+ in spiked water samples, showing satisfactory results. This application is crucial for environmental monitoring and pollution control, providing a reliable method for detecting mercury ions in water sources (Hussain et al., 2017).
Synthesis of Optically Active β-Hydroxy-α-amino Acid Derivatives
Foresti et al. (2003) reported the highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, leading to the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These compounds are significant building blocks for the preparation of biologically active compounds, highlighting the role of similar derivatives in synthetic organic chemistry and drug development (Foresti et al., 2003).
Yttrium Ion Detection
Another study by Hussain et al. (2017) focused on the development of a trivalent yttrium ion (Y3+) sensor using (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) derivatives. The sensor exhibited excellent electrochemical performance and was applied to the selective determination of Y3+ in spiked samples, including industrial effluent and real water samples. This research underscores the importance of such compounds in the development of selective sensors for rare earth metals, which have wide applications in materials science and environmental analysis (Hussain et al., 2017).
Crystal Structure and Hirshfeld Surface Analysis
Salian et al. (2018) investigated the crystal structures and Hirshfeld surface analysis of several N′-(arylidene)4-nitrobenzenesulfonohydrazides to study the effect of substitutions on structural parameters and supramolecular features. This type of research provides valuable insights into the molecular interactions and crystal packing of such compounds, which is essential for the design and synthesis of new materials with specific properties (Salian et al., 2018).
Antiprotozoal Activity
A study by Carvalho et al. (2014) tested a series of (E)-cinnamic N-acylhydrazone derivatives for their in vitro antiparasitic activity against Leishmania donovani and Trypamosoma brucei rhodesiense. One of the derivatives showed moderate antileishmanial activity, indicating the potential of such compounds in the development of new antiprotozoal drugs. This research highlights the significance of N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide derivatives in medicinal chemistry, specifically in the search for novel treatments for protozoal infections (Carvalho et al., 2014).
Properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)12-6-4-5-11(9-12)10-14-15-21(19,20)13-7-2-1-3-8-13/h1-10,15H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKKLVWIJOXCD-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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